molecular formula C18H19ClN4OS B12169195 2-(4-chlorophenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide

2-(4-chlorophenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide

Cat. No.: B12169195
M. Wt: 374.9 g/mol
InChI Key: ODBSJRJCRIONHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole core substituted at position 2 with a 4-chlorophenyl group and at position 4 with a methyl group. The 4-chlorophenyl substituent enhances lipophilicity and may influence π-π stacking interactions, while the trimethylpyrazole group contributes to conformational rigidity .

Properties

Molecular Formula

C18H19ClN4OS

Molecular Weight

374.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H19ClN4OS/c1-10-15(12(3)23(4)22-10)9-20-17(24)16-11(2)21-18(25-16)13-5-7-14(19)8-6-13/h5-8H,9H2,1-4H3,(H,20,24)

InChI Key

ODBSJRJCRIONHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NCC3=C(N(N=C3C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. This reaction is often catalyzed by green catalysts such as vitamin B1, which offers favorable catalytic activity and reusability . The reaction conditions are generally mild, and the yields are high, making this method efficient and environmentally friendly.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of microwave irradiation and solvent-free conditions to enhance the reaction rate and yield. Catalysts such as H3[PW12O40]/SiO2 are used to promote the condensation reaction, resulting in high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, α, β-unsaturated carbonyl compounds, and various catalysts such as vitamin B1 and H3[PW12O40]/SiO2. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .

Major Products

The major products formed from these reactions include various substituted pyrazoles and thiazoles, which exhibit significant biological activities .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme Lm-PTR1, which is involved in the biosynthesis of essential biomolecules in Leishmania parasites . This inhibition leads to the disruption of cellular processes and ultimately the death of the parasite.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives include pyrazole- and thiazole-based carboxamides with varying aromatic and heteroaromatic substituents. Key comparisons are summarized below:

Compound Core Structure Substituents Key Properties
Target Compound Thiazole-carboxamide 2-(4-chlorophenyl), 4-methyl, N-[(1,3,5-trimethylpyrazole)methyl] High lipophilicity (Cl, methyl groups); rigid pyrazole linker
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, ) Pyrazole-carboxamide 5-Cl, 3-methyl, N-(4-cyanophenylpyrazole) MP: 133–135°C; moderate yield (68%); aromatic π-stacking capability
2-{4-[(4-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}-N-(2,4-dimethoxyphenyl)-4-methyl-thiazole-5-carboxamide () Thiazole-carboxamide 2-(4-chlorophenylmethylpyrazole), N-(2,4-dimethoxyphenyl) Dimethoxy groups enhance solubility; Cl enhances target binding
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives () Thiazole-carboxamide 2-(4-pyridinyl), variable N-substituents (e.g., alkyl, aryl) Pyridinyl group improves aqueous solubility; tunable bioactivity via N-substituents

Crystallographic and Analytical Data

  • Structural Confirmation :
    • Analogous compounds (e.g., ) are characterized via $ ^1H $-NMR, MS, and elemental analysis. The target compound’s trimethylpyrazole group would produce distinct NMR signals (e.g., δ ~2.4–2.6 ppm for methyl protons) .
    • SHELX/ORTEP () would confirm the thiazole-pyrazole dihedral angle, critical for assessing conformational flexibility .

Biological Activity

The compound 2-(4-chlorophenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H21ClN4OS\text{C}_{18}\text{H}_{21}\text{ClN}_{4}\text{OS}

Key Features:

  • Contains a thiazole ring which is known for its biological activity.
  • The pyrazole moiety is associated with various pharmacological effects, including anti-cancer properties.
  • The chlorophenyl group may enhance lipophilicity and biological activity.

The mechanisms through which this compound exhibits its biological activities include:

  • Inhibition of Enzymatic Pathways: The thiazole and pyrazole rings can interact with specific enzymes involved in cancer cell proliferation and inflammation. For instance, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Induction of Apoptosis: Studies indicate that derivatives of pyrazole can promote apoptosis in cancer cells by activating intrinsic pathways. This is often mediated through mitochondrial dysfunction and the release of cytochrome c .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyrazole derivatives. For instance:

CompoundCell LineIC50 (µM)Mechanism
1A54926Apoptosis induction
2MCF-70.39CDK inhibition
3HCT1160.01Cell cycle arrest

The compound under review has shown promising results in preliminary assays against various cancer cell lines, with ongoing research aimed at elucidating its full potential.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases .

Case Studies

  • Study on Apoptotic Effects:
    A study conducted by Wei et al. demonstrated that analogs of this compound induced significant apoptosis in A549 lung cancer cells. The study highlighted the role of mitochondrial pathways in mediating these effects.
  • Evaluation Against HepG2 Cells:
    In a separate investigation, compounds structurally similar to the one discussed were evaluated for their cytotoxic effects on HepG2 liver cancer cells, showing an IC50 value indicating strong growth inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.